Pyloricidin B
Beschreibung
an anti-Helicobacter pylori agent; structure in first source
Eigenschaften
Molekularformel |
C26H42N4O9 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(3R)-3-[[(2R,3S,4S,5R)-5-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-2,3,4,6-tetrahydroxyhexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H42N4O9/c1-13(2)10-17(29-25(38)20(27)14(3)4)24(37)30-18(12-31)21(34)22(35)23(36)26(39)28-16(11-19(32)33)15-8-6-5-7-9-15/h5-9,13-14,16-18,20-23,31,34-36H,10-12,27H2,1-4H3,(H,28,39)(H,29,38)(H,30,37)(H,32,33)/t16-,17+,18-,20+,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
RQPIUFLNFUDVAY-CRTOORPBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pyloricidin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B is a novel peptide-like antibiotic discovered from the culture broth of Bacillus sp. strains.[1][2] It belongs to a family of related compounds, the Pyloricidins, which exhibit potent and highly selective antimicrobial activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1] The unique structure of this compound, containing uncommon amino acid residues, and its targeted efficacy make it a compound of significant interest for the development of new anti-H. pylori therapies. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and biological characterization of this compound.
Discovery and Fermentation
This compound was first identified during a screening program for novel anti-H. pylori agents from microbial sources. It is produced by Bacillus sp. strain HC-72.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Bacillus sp. HC-72. The following protocol outlines the fermentation process for the production of this compound.
1. Seed Culture:
-
Medium: A medium composed of 2.0% glucose, 0.5% peptone, 0.5% yeast extract, and 0.5% NaCl (pH 7.0) is used.
-
Inoculation: A loopful of the producing strain, Bacillus sp. HC-72, from a slant culture is inoculated into a 100-ml flask containing 20 ml of the seed medium.
-
Incubation: The flask is incubated at 30°C for 24 hours on a rotary shaker.
2. Production Culture:
-
Medium: A production medium containing 3.0% soluble starch, 2.0% soybean meal, 0.5% yeast extract, 0.2% NaCl, and 0.2% CaCO₃ is prepared.
-
Inoculation: A 500-ml flask containing 100 ml of the production medium is inoculated with 2 ml of the seed culture.
-
Fermentation: The production culture is incubated at 30°C for 72 hours on a rotary shaker.
Isolation and Purification of this compound
This compound is isolated from the culture filtrate through a multi-step chromatographic process. The workflow is designed to separate this compound from other related Pyloricidins (A, C, etc.) and impurities.
Caption: Workflow for the isolation and purification of this compound.
Detailed Isolation Protocol
Step 1: Adsorption Chromatography
-
The culture filtrate (10 liters) is applied to a column of Diaion HP-20.
-
The column is washed with water and then eluted with 50% aqueous acetone.
-
The active fractions are collected and concentrated under reduced pressure to yield a crude extract.
Step 2: Ion-Exchange Chromatography
-
The crude extract is dissolved in 20 mM sodium phosphate (B84403) buffer (pH 6.0) and applied to a CM-Sephadex C-25 column equilibrated with the same buffer.
-
The column is eluted with a linear gradient of NaCl from 0 to 0.5 M in the same buffer.
-
Fractions are assayed for anti-H. pylori activity, and the active fractions containing this compound are pooled.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The pooled active fractions are further purified by preparative reverse-phase HPLC on an ODS (octadecylsilyl) column.
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) is used for elution.
-
Detection: The eluate is monitored by UV absorbance at 210 nm.
-
The peak corresponding to this compound is collected and lyophilized to obtain the pure compound.
Structure and Physicochemical Properties
This compound is a peptide-based molecule. Its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It is composed of a core moiety, (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine, linked to a dipeptide of L-valine and L-leucine.
| Property | Value |
| Molecular Formula | C₃₃H₅₄N₄O₁₀ |
| Molecular Weight | 682.8 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water and methanol |
Biological Activity
This compound demonstrates highly selective and potent activity against H. pylori. Its efficacy against other bacteria is significantly lower, highlighting its narrow-spectrum nature.
| Organism | MIC (µg/ml) |
| Helicobacter pylori ATCC 43504 | 0.2 |
| Helicobacter pylori (clinical isolate) | 0.1-0.4 |
| Campylobacter jejuni | 12.5 |
| Staphylococcus aureus | > 100 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of a key enzyme in the bacterial cell wall synthesis pathway, undecaprenyl pyrophosphate synthase (UPPS). This enzyme is essential for the synthesis of the lipid carrier molecule required for peptidoglycan assembly.
Caption: Proposed mechanism of action of this compound via inhibition of UPPS.
By inhibiting UPPS, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This targeted action on a bacterial-specific enzyme contributes to its selective toxicity against H. pylori.
Conclusion
This compound represents a promising class of antibiotics with a focused spectrum of activity against the key gastric pathogen H. pylori. The detailed fermentation and purification protocols provided herein offer a foundation for its production and further investigation. Its unique structure and targeted mechanism of action make it an excellent candidate for further preclinical and clinical development in the fight against H. pylori-related diseases.
References
- 1. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Pyloricidin B against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Helicobacter pylori represents a significant global health challenge due to its causal role in various gastric pathologies and the increasing prevalence of antibiotic resistance. Pyloricidin B, a natural antibiotic produced by Bacillus sp., has demonstrated potent and highly selective activity against H. pylori. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its anti-H. pylori activity, structure-activity relationships, and the putative, yet to be fully elucidated, mechanism of action. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical and experimental workflows through diagrammatic representations to guide future research and drug development efforts.
Introduction to this compound
Pyloricidins are a family of novel, peptide-like natural antibiotics, including Pyloricidins A, B, and C, isolated from the culture broth of Bacillus sp.[1][2]. These compounds exhibit potent and selective inhibitory activity against Helicobacter pylori[1][2]. This compound, in particular, has been shown to be efficacious in treating gastric H. pylori infection in a Mongolian gerbil model, highlighting its potential as a therapeutic agent[1]. The chemical structure of the pyloricidins consists of a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety, with variations in the terminal peptidic moiety[3][4]. For this compound, this terminal moiety is L-valine-L-leucine[3].
Quantitative Anti-Helicobacter pylori Activity
The in vitro potency of this compound and its derivatives has been evaluated through the determination of their Minimum Inhibitory Concentrations (MICs). The available data demonstrates significant anti-H. pylori activity.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine derivative 2s) | NCTC11637 | <0.006 | [5] |
| Pyloricidin derivative (with Nva-Abu dipeptidic moiety) | TN2 | 0.013 | [3] |
Note: Specific MIC values for this compound against various strains were not explicitly detailed in the reviewed literature, which primarily focused on more potent derivatives.
Unraveling the Mechanism of Action: Current Knowledge and Future Directions
The precise molecular mechanism of action of this compound against H. pylori has not yet been fully elucidated in published literature. However, structure-activity relationship (SAR) studies provide critical insights into the pharmacophore and suggest potential areas for mechanistic investigation.
Structure-Activity Relationship Studies
Research on pyloricidin derivatives has revealed that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is essential for its anti-H. pylori activity[2]. Modifications to the terminal peptidic moiety have been shown to significantly modulate potency. For instance, derivatives bearing α-L-amino acids tend to maintain activity, whereas those with α-D-, β-, or γ-amino acids, or peptidemimetics, exhibit drastically reduced activity[5]. This high degree of stereospecificity and structural constraint suggests a specific binding interaction with a molecular target within H. pylori.
Proposed Avenues for Mechanistic Investigation
Given the lack of direct evidence for the mechanism of action, a systematic approach is required to identify the molecular target and cellular effects of this compound. The following experimental workflow is proposed for future research.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following are methodologies adapted from studies on anti-H. pylori agents and are recommended for the investigation of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Culture: H. pylori strains are grown on Brucella agar (B569324) supplemented with 5% fetal bovine serum under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Bacterial colonies are harvested and suspended in Brucella broth to a turbidity equivalent to a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing Brucella broth to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
-
Bacterial Culture and Inoculum: Prepare a logarithmic phase culture of H. pylori in Brucella broth.
-
Exposure to this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. An untreated culture serves as a control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Count: The aliquots are serially diluted and plated on Brucella agar. After incubation, colony-forming units (CFU) are counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of this compound to determine the rate of bactericidal activity.
Scanning Electron Microscopy (SEM) for Morphological Analysis
-
Treatment: Treat H. pylori cultures with this compound at its MIC for a specified duration.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them with a solution of 2.5% glutaraldehyde (B144438) in phosphate-buffered saline (PBS).
-
Dehydration: Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations.
-
Drying and Coating: Critical-point dry the samples and coat them with a thin layer of gold-palladium.
-
Imaging: Examine the samples using a scanning electron microscope to observe any changes in cell morphology, such as cell lysis, blebbing, or filamentation, compared to untreated control cells.
Conclusion and Future Perspectives
This compound stands out as a promising candidate for the development of a novel therapeutic agent against H. pylori, particularly in the face of rising antibiotic resistance. Its high potency and selectivity are significant advantages. However, the lack of a defined mechanism of action is a critical knowledge gap that hinders its progression through the drug development pipeline. The proposed experimental workflows in this guide offer a systematic approach to unraveling this mechanism. Future research should prioritize the identification of its molecular target, which will not only facilitate the rational design of more potent derivatives but also provide a deeper understanding of H. pylori physiology, potentially revealing new therapeutic vulnerabilities. The in vivo efficacy of this compound derivatives further underscores the potential of this class of antibiotics, making the elucidation of their mechanism of action a high-priority research endeavor.
Chemical Structure of this compound
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin B: A Technical Guide to its Structure Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B is a member of the pyloricidin family of novel antibiotics, which also includes pyloricidins A, A1, A2, C, and D.[1] These peptide-like compounds are produced by Bacillus species and exhibit potent and selective antibacterial activity against Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] The unique structural features of the pyloricidins, coupled with their specific bioactivity, make them promising candidates for the development of new anti-H. pylori agents. This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, with a focus on the experimental methodologies employed in its characterization.
Chemical Properties and Structure
This compound is a complex peptide-based natural product. Its structure was determined through a combination of spectroscopic and chemical degradation studies.[1] A key feature of this compound is the presence of two unusual amino acids: 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid (β-phenylalanine).[1] The core structure essential for its anti-H. pylori activity is the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂N₄O₉ | PubChem CID 139587123[3] |
| Molecular Weight | 554.6 g/mol | PubChem CID 139587123[3] |
| Appearance | Not explicitly stated, likely a solid | Inferred from isolation procedures |
| Optical Rotation | Data not available in searched literature | |
| UV Absorption (λmax) | Data not available in searched literature |
Spectroscopic Data Summary for this compound
| Spectroscopic Method | Key Findings/Data | Source |
| ¹H NMR | Detailed chemical shifts and coupling constants would be found in the primary literature. | Nagano et al., 2001[1] |
| ¹³C NMR | Detailed chemical shifts would be found in the primary literature. | Nagano et al., 2001[1] |
| HR-FAB-MS | Would provide the exact mass and elemental composition. | Nagano et al., 2001[1] |
Structure Elucidation of this compound
The structural determination of this compound involved a multi-step process encompassing isolation and purification, followed by detailed spectroscopic analysis and chemical degradation to identify its constituent parts.
Isolation and Purification of this compound
This compound was isolated from the culture broth of Bacillus sp. HC-70 and HC-72 through a series of chromatographic techniques.[1] The general workflow for isolation is outlined below.
-
Fermentation: Bacillus sp. strains HC-70 and HC-72 were cultured in a suitable broth medium to produce pyloricidins.
-
Broth Filtration: The culture broth was filtered to separate the biomass from the supernatant containing the dissolved pyloricidins.
-
Adsorption Chromatography: The supernatant was passed through an adsorption resin column to capture the pyloricidins.
-
Elution: The pyloricidins were eluted from the adsorption resin using a suitable solvent.
-
Ion-Exchange Chromatography: The eluate was further purified using ion-exchange chromatography to separate the different pyloricidin analogues based on their charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification of this compound was achieved using RP-HPLC to yield the pure compound.
Spectroscopic Analysis and Degradation Studies
The purified this compound was subjected to a suite of spectroscopic analyses to determine its molecular structure.
-
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyls, amides, and carboxylic acids.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy was employed to detect the presence of chromophores, such as the phenyl group in β-phenylalanine.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by analysis of the resulting amino acids was performed to identify the standard and non-standard amino acid components.
-
Chiral Analysis: The stereochemistry of the amino acids was determined using chiral chromatography or by comparing their optical rotations to known standards.
Structure-Activity Relationship
Studies on pyloricidin derivatives have indicated that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is crucial for the potent anti-H. pylori activity.[1] Modifications to the terminal peptidic portion of the molecule can modulate the activity, with derivatives bearing α-L-amino acids generally retaining activity, while those with α-D-, β-, or γ-amino acids show a significant decrease in potency.[4]
Conclusion
This compound represents a significant lead compound in the search for new treatments for H. pylori infections. Its unique structure, characterized by the presence of unusual amino acids, and its potent, selective activity warrant further investigation. The detailed methodologies for its isolation and structure elucidation provide a roadmap for the characterization of other novel natural products. Further studies, including total synthesis and the exploration of its mechanism of action, will be crucial in realizing the therapeutic potential of this compound and its analogues.
References
- 1. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H42N4O9 | CID 139587123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Pyloricidin B's Selective Antibacterial Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B, a novel peptide-like antibiotic, has demonstrated significant and highly selective antibacterial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[1][2] Discovered in the culture broth of Bacillus sp., this compound and its analogues represent a promising class of compounds for the development of targeted therapies against H. pylori infection.[1][2] This technical guide provides an in-depth overview of the initial studies on this compound's selective antibacterial activity, compiling available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Data on Antibacterial Activity
The selective nature of this compound's antibacterial activity is a key feature highlighted in early research. While comprehensive quantitative data remains sparse in publicly available literature, initial studies have established its potent efficacy against H. pylori. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Pyloricidin compounds and their derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine) | Helicobacter pylori NCTC11637 | <0.006 | [3] |
| Pyloricidin derivative (with Nva-Abu) | Helicobacter pylori TN2 | 0.013 |
Note: Specific MIC values for this compound against a broad panel of gut commensal bacteria to quantitatively demonstrate selectivity are not detailed in the currently available literature. The selectivity is inferred from statements that Pyloricidins selectively inhibit the growth of H. pylori.
Experimental Protocols
This section details the methodologies for key experiments relevant to the initial characterization of this compound's activity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay for Peptide Antibiotics
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is adapted for peptide antibiotics like this compound.
Materials:
-
Test peptide (this compound)
-
Bacterial strains (H. pylori and other relevant strains)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of appropriate broth (e.g., Brucella broth for H. pylori).
-
Incubate at 37°C under microaerophilic conditions (for H. pylori) until the culture reaches the mid-logarithmic growth phase.
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth in a separate 96-well plate to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Transfer 100 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours under appropriate atmospheric conditions for the test organism.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., human gastric epithelial cells)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.
-
Visualizations of Experimental Workflows and Potential Mechanisms
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay to Determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for the MTT Assay to Determine the Cytotoxicity (IC50) of this compound.
Postulated Mechanism of Action of Antimicrobial Peptides against H. pylori
While the specific signaling pathways of this compound have not been elucidated, the general mechanism of action for many antimicrobial peptides against bacteria, including H. pylori, involves membrane disruption.
Caption: Postulated mechanism of this compound involving bacterial membrane disruption leading to cell death.
Conclusion
The initial studies on this compound have laid the groundwork for its potential as a highly selective anti-H. pylori agent. While the available quantitative data on its antibacterial spectrum and cytotoxicity are limited, the qualitative evidence for its potent and selective activity is strong. The experimental protocols provided in this guide offer a framework for further investigation into the precise MIC values against a wider range of bacteria and for detailed cytotoxicity profiling. Future research should focus on elucidating the specific molecular interactions and signaling pathways involved in this compound's mechanism of action to fully realize its therapeutic potential. The in vivo efficacy of this compound in treating gastric infections in animal models further underscores its promise as a single agent for the cure of H. pylori infection.
References
Pyloricidin B: A Technical Guide to its Foundational Anti-Helicobacter pylori Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Pyloricidin B, a novel antibiotic with potent and selective activity against Helicobacter pylori. The document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of experimental workflows.
Core Findings on Anti-Helicobacter pylori Activity
This compound, a natural antibiotic produced by Bacillus sp., has demonstrated significant promise as a therapeutic agent against H. pylori. Foundational studies have established its potent in vitro activity and in vivo efficacy.
Quantitative Efficacy Data
The antibacterial potency of this compound and its derivatives has been primarily evaluated through the determination of Minimum Inhibitory Concentrations (MICs) against various H. pylori strains. Furthermore, its therapeutic potential has been assessed in animal models.
| Compound | H. pylori Strain | MIC (µg/mL) | In Vivo Efficacy (Mongolian Gerbils) | Reference |
| This compound | Not Specified | Potent and Selective Activity | Efficacious in treating gastric infection | [1] |
| Pyloricidin C Derivative (with allylglycine) | NCTC11637 | <0.006 | Not Reported | [2] |
| Pyloricidin Derivative (Nva-Abu dipeptide) | TN2 | 0.013 | 60% clearance at 10 mg/kg, b.i.d. for 7 days | [3][4] |
Foundational Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial research on this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and its derivatives against H. pylori was determined using a standard agar (B569324) dilution method.
Protocol:
-
H. pylori Cultivation: Helicobacter pylori strains were cultured on appropriate media, such as Brucella agar supplemented with fetal bovine serum, under microaerophilic conditions.
-
Inoculum Preparation: A standardized bacterial suspension was prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) count.
-
Agar Plate Preparation: A series of agar plates were prepared containing twofold serial dilutions of the test compound (this compound or its derivatives).
-
Inoculation: The agar plates were inoculated with the standardized H. pylori suspension.
-
Incubation: The inoculated plates were incubated under microaerophilic conditions at 37°C for a specified period, typically 3 to 5 days.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of H. pylori.
In Vivo Efficacy Study in Mongolian Gerbils
The therapeutic efficacy of this compound derivatives was evaluated in a Mongolian gerbil model of H. pylori infection.
Protocol:
-
Animal Model: Specific pathogen-free Mongolian gerbils were used for the study.
-
Infection: Gerbils were orally inoculated with a pathogenic strain of H. pylori to establish a chronic gastric infection.
-
Treatment: Following a period to allow for the establishment of infection, the animals were treated with the this compound derivative, typically administered orally twice daily (b.i.d.) for 7 consecutive days.[3][4]
-
Assessment of Bacterial Load: At the end of the treatment period, the animals were euthanized, and their stomachs were collected. The number of viable H. pylori in the gastric mucosa was determined by plating homogenized stomach tissue onto selective agar plates and counting the resulting colonies.
-
Efficacy Calculation: The clearance rate was calculated by comparing the bacterial load in the treated group to that of an untreated control group.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for evaluating the anti-H. pylori activity of this compound.
Caption: General workflow for in vitro and in vivo evaluation of this compound.
Mechanism of Action: Current Understanding
The precise mechanism of action of this compound against Helicobacter pylori has not been elucidated in the foundational research available. Structure-activity relationship studies suggest that the integrity of both the novel amino acid components and the terminal peptidic moiety are crucial for its antibacterial activity.[5] The high potency and selectivity of this compound suggest a specific target within H. pylori, but further research is required to identify this target and the associated signaling pathways. Currently, there is no published data on whether this compound affects cell wall synthesis, membrane integrity, protein synthesis, or other vital cellular processes in H. pylori.
The following diagram represents a hypothetical workflow for investigating the mechanism of action of this compound.
Caption: Hypothetical workflow for elucidating this compound's mechanism of action.
Conclusion and Future Directions
This compound represents a promising class of antibiotics with potent and selective activity against H. pylori. The foundational research has laid the groundwork for its potential development as a novel therapeutic. However, a significant gap in knowledge exists regarding its mechanism of action. Future research should prioritize elucidating the molecular target and the cellular pathways disrupted by this compound. This understanding is critical for optimizing its therapeutic properties, anticipating potential resistance mechanisms, and advancing its development as a clinical candidate for the treatment of H. pylori infections.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation [pubmed.ncbi.nlm.nih.gov]
The Pyloricidin Family: A Technical Guide to a Novel Class of Anti-Helicobacter pylori Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pyloricidin family of natural antibiotics, produced by Bacillus species, represents a promising and highly selective therapeutic avenue against Helicobacter pylori, a bacterium implicated in various gastric pathologies. This technical guide provides a comprehensive overview of the Pyloricidin family, including their structure, synthesis, antibacterial activity, and preclinical evaluation. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of synthetic pathways are provided to facilitate understanding.
Introduction
Pyloricidins are a group of peptide-like antibiotics, including Pyloricidins A, A1, A2, B, C, and D, isolated from the culture broth of Bacillus species.[1] They exhibit potent and remarkably selective antibacterial activity against Helicobacter pylori.[1][2][3] The emergence of antibiotic resistance in H. pylori necessitates the development of new therapeutic agents, and the unique structure and high potency of Pyloricidins make them compelling candidates for further investigation and drug development.
Structure and Synthesis
The core structure of Pyloricidins is characterized by the presence of two uncommon amino acids: (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid and β-D-phenylalanine.[4] This core moiety is essential for their anti-H. pylori activity. The different members of the Pyloricidin family are distinguished by their terminal peptidic moieties.
The total synthesis of Pyloricidins A, B, and C has been successfully achieved, providing a means for producing these compounds and their analogues for further study.[4]
General Synthetic Workflow
The synthetic strategy for Pyloricidins A, B, and C initiates from a chiral template to construct the common 5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid moiety. This is followed by the coupling of the β-D-phenylalanine and the terminal peptide chains.
Antibacterial Activity
Pyloricidins demonstrate highly potent and selective activity against H. pylori. Structure-activity relationship (SAR) studies have revealed that modifications to the terminal peptidic moiety can significantly enhance this activity.
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Pyloricidins and their derivatives against H. pylori.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C | NCTC11637 | ~0.36 | [2] |
| Allylglycine derivative of Pyloricidin C | NCTC11637 | <0.006 | [2] |
| Nva-Abu derivative of this compound | TN2 | 0.013 | [1] |
Preclinical In Vivo Efficacy
The therapeutic potential of Pyloricidins has been evaluated in a Mongolian gerbil model of H. pylori infection.
In Vivo Efficacy Data
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Mongolian Gerbil | Not specified | Efficacious in treating gastric infection | [1] |
| Nva-Abu derivative of this compound | Mongolian Gerbil | 10 mg/kg, b.i.d. for 7 days (oral) | 60% clearance of H. pylori | [1] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of the Pyloricidin family of antibiotics against H. pylori has not been fully elucidated in the reviewed literature. Furthermore, there is no available information regarding the specific signaling pathways that may be affected by these compounds. Further research is required to understand how Pyloricidins exert their selective antibacterial effects.
Cytotoxicity
There is currently no publicly available data on the cytotoxicity of the Pyloricidin family of antibiotics against mammalian cell lines. Toxicological studies are a critical next step in the preclinical development of these promising compounds.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is utilized to determine the MIC of Pyloricidins against H. pylori.
Protocol:
-
H. pylori strains are cultured on appropriate agar (B569324) plates (e.g., Brucella agar with 5% horse serum) under microaerophilic conditions.
-
A bacterial suspension is prepared in a suitable broth (e.g., Brucella broth) and its density is adjusted to a 0.5 McFarland standard.
-
The Pyloricidin compounds are serially diluted in the broth in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Study in Mongolian Gerbils
The Mongolian gerbil model is a well-established model for studying H. pylori infection and testing the efficacy of new antibiotics.
Protocol:
-
Specific pathogen-free Mongolian gerbils are infected orally with a pathogenic strain of H. pylori.
-
Infection is allowed to establish for a period of several weeks.
-
The animals are then treated orally with the Pyloricidin compound or vehicle control for a specified duration (e.g., 7 days).
-
At the end of the treatment period, animals are euthanized, and their stomachs are collected.
-
The bacterial load in the stomach is quantified by colony-forming unit (CFU) counts on selective agar plates.
-
The efficacy of the treatment is determined by comparing the bacterial load in the treated group to the control group.
Conclusion and Future Directions
The Pyloricidin family of antibiotics presents a significant opportunity in the fight against H. pylori infections, particularly in the context of rising antibiotic resistance. Their high potency and selectivity are promising attributes for a novel therapeutic agent. The successful total synthesis of several members of this family opens the door for the generation of a wider array of derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.
Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: Understanding how Pyloricidins kill H. pylori will be crucial for their development and for predicting potential resistance mechanisms.
-
Comprehensive Cytotoxicity Profiling: Thorough in vitro and in vivo toxicological studies are necessary to establish the safety profile of these compounds.
-
Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of Pyloricidins is essential for designing effective dosing regimens.
-
Broadening the SAR Studies: Synthesis and evaluation of a more diverse range of Pyloricidin analogues could lead to the identification of candidates with superior efficacy and safety profiles.
-
Clinical Trials: Pending positive preclinical data, the progression of a lead Pyloricidin candidate into clinical trials will be the ultimate step in realizing their therapeutic potential.
At present, there is no information available regarding any clinical trials involving the Pyloricidin family of antibiotics. This underscores the early stage of their development and the need for continued research to translate their preclinical promise into clinical reality.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin B: A Novel Peptide Antibiotic for Helicobacter pylori
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyloricidin B is a novel peptide antibiotic with potent and selective activity against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and an increased risk of gastric cancer. Discovered from the fermentation broth of Bacillus sp., this compound belongs to a family of related compounds including Pyloricidin A and C. These molecules share a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-beta-D-phenylalanine core structure, differing in their terminal peptidic moieties. For this compound, this terminal peptide is L-valine-L-leucine.[1] This document provides a comprehensive overview of the available technical information on this compound, including its antimicrobial properties, synthesis, and putative mechanism of action, to support further research and development efforts.
Antimicrobial Activity
This compound has demonstrated significant and specific inhibitory activity against H. pylori. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of H. pylori strains is not extensively available in the public domain, studies on its derivatives highlight the class's potent bactericidal properties.
In Vitro Activity
A derivative of the pyloricidin class, where the terminal dipeptide is replaced with Nva-Abu, exhibited an exceptionally low MIC of 0.013 µg/ml against H. pylori strain TN2.[1] This suggests that the pyloricidin scaffold is a promising framework for the development of highly active anti-H. pylori agents.
| Compound | H. pylori Strain | MIC (µg/ml) |
| Pyloricidin Derivative (Nva-Abu) | TN2 | 0.013[1] |
Table 1: In Vitro Antimicrobial Activity of a Pyloricidin Derivative
In Vivo Efficacy
The therapeutic potential of the pyloricidin class has been demonstrated in animal models. In a study using Mongolian gerbils infected with H. pylori, oral administration of a pyloricidin derivative at a dose of 10 mg/kg twice daily for seven days resulted in a 60% clearance of the bacteria from the gastric mucosa.[1]
| Animal Model | Compound | Dosing Regimen | Outcome |
| Mongolian Gerbil | Pyloricidin Derivative | 10 mg/kg, b.i.d., 7 days (oral) | 60% clearance of H. pylori[1] |
Table 2: In Vivo Efficacy of a Pyloricidin Derivative against H. pylori Infection
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public literature. However, based on related publications, the following methodologies are inferred.
Synthesis of the Pyloricidin Core Structure
The synthesis of the pyloricidin family of compounds originates from D-galactosamine, which serves as a chiral precursor for the characteristic (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety. A detailed, step-by-step protocol for the complete synthesis of this compound is not publicly available.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is likely employed to determine the MIC of this compound against H. pylori.
Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
In Vivo Efficacy Study in Mongolian Gerbils
The Mongolian gerbil model is a well-established system for studying H. pylori infection and testing the efficacy of new antibiotics.
Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy testing in Mongolian gerbils.
Mechanism of Action (Hypothetical)
The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, based on its peptide nature and potent bactericidal activity, a plausible hypothesis is that it disrupts the bacterial cell membrane integrity. This is a common mechanism for many antimicrobial peptides.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound via membrane disruption.
Conclusion
This compound represents a promising new class of peptide antibiotics with highly potent and selective activity against H. pylori. The available data, particularly the low MIC values of its derivatives and its efficacy in an animal model, underscore its potential as a lead compound for the development of a novel therapy for H. pylori infections. Further research is critically needed to fully elucidate its mechanism of action, expand the knowledge of its antimicrobial spectrum, and obtain detailed protocols for its synthesis and evaluation to accelerate its journey from a promising discovery to a potential clinical candidate.
References
Methodological & Application
Total Synthesis of Pyloricidin B from D-Galactosamine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document outlines the synthetic protocol for the total synthesis of Pyloricidin B, a potent anti-Helicobacter pylori agent, commencing from the chiral precursor D-galactosamine. The synthesis, as first reported by Hasuoka et al., leverages D-galactosamine to construct the key (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety, a central component of the Pyloricidin family of antibiotics.[1][2][3]
Introduction
Pyloricidins are a class of natural antibiotics that exhibit highly selective and potent activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.[1][2] The unique structure of this compound, which includes an unusual amino acid backbone derived from a sugar, presents a significant synthetic challenge. This protocol details the key transformations involved in its total synthesis, providing a framework for its laboratory-scale preparation and the development of novel analogs.
Synthetic Strategy
The total synthesis of this compound from D-galactosamine can be conceptually divided into three main stages:
-
Synthesis of the Protected Amino-uronic Acid Moiety: D-galactosamine is subjected to a series of protecting group manipulations and oxidation to yield a key 2-amino-2-deoxyuronic acid intermediate. This preserves the crucial stereochemistry of the final molecule.
-
Preparation of the Dipeptide Side Chain: The L-valine-L-leucine dipeptide fragment is synthesized using standard peptide coupling techniques.
-
Assembly and Deprotection: The protected amino-uronic acid is sequentially coupled with β-D-phenylalanine and the L-valine-L-leucine dipeptide. Global deprotection of the protecting groups then affords the final natural product, this compound.
Experimental Protocols
While the seminal paper by Hasuoka et al. provides the foundational strategy, this protocol offers a generalized workflow based on established synthetic methodologies in carbohydrate and peptide chemistry.
Part 1: Synthesis of the Protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic Acid Moiety
The initial phase of the synthesis focuses on the transformation of commercially available D-galactosamine hydrochloride into a suitably protected 2-amino-2-deoxyuronic acid derivative. This typically involves:
-
Protection of the Amino and Hydroxyl Groups: The amino group of D-galactosamine is protected, commonly with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent its interference in subsequent reactions. The hydroxyl groups are also protected, often as benzyl (B1604629) ethers or acetonides, to ensure regioselectivity in the following steps.
-
Oxidation of the Primary Alcohol: The primary alcohol at the C-6 position of the protected D-galactosamine is selectively oxidized to a carboxylic acid. This transformation is crucial for the formation of the uronic acid moiety. Common reagents for this oxidation include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite.
Part 2: Synthesis of the L-valine-L-leucine Dipeptide
The dipeptide side chain is prepared using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. A typical solution-phase approach involves:
-
N-protection of L-valine: The amino group of L-valine is protected, for example, with a Fmoc (9-fluorenylmethyloxycarbonyl) or Boc group.
-
C-protection of L-leucine: The carboxylic acid of L-leucine is protected as an ester, for instance, a methyl or benzyl ester.
-
Peptide Coupling: The N-protected L-valine is activated with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and then reacted with the C-protected L-leucine to form the dipeptide.
-
Deprotection: The protecting groups on the dipeptide are selectively removed prior to its coupling with the sugar moiety.
Part 3: Assembly of this compound and Final Deprotection
The final stages of the synthesis involve the sequential coupling of the prepared fragments and the removal of all protecting groups.
-
Coupling of the Amino-uronic Acid with β-D-phenylalanine: The protected 2-amino-2-deoxyuronic acid is activated and coupled to the amino group of a protected β-D-phenylalanine derivative.
-
Coupling with the Dipeptide: The N-terminus of the resulting sugar-amino acid conjugate is deprotected and then coupled with the C-terminus of the prepared L-valine-L-leucine dipeptide.
-
Global Deprotection: All protecting groups on the fully assembled molecule are removed. This is typically achieved through hydrogenolysis for benzyl-type protecting groups and acidic treatment for Boc groups. Purification by chromatography yields this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the key transformations based on the initial report by Hasuoka et al. and general synthetic literature. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents (Examples) | Typical Yield (%) |
| Protection of D-galactosamine | D-galactosamine HCl | Fully protected D-galactosamine derivative | (Boc)₂O, BnBr, NaH | 70-85 |
| Oxidation to Uronic Acid | Protected D-galactosamine | Protected 2-amino-2-deoxy-D-galacturonic acid | TEMPO, BAIB | 60-75 |
| Dipeptide Synthesis (L-Val-L-Leu) | N-protected L-Val, C-protected L-Leu | Protected L-Val-L-Leu dipeptide | HBTU, DIPEA | 80-95 |
| Coupling of Uronic Acid and β-D-Phenylalanine | Protected uronic acid, Protected β-D-Phe | Coupled sugar-amino acid conjugate | EDC, HOBt | 65-80 |
| Coupling of Sugar-Amino Acid and Dipeptide | Deprotected sugar-amino acid conjugate, Protected dipeptide | Fully protected this compound | PyBOP, DIPEA | 60-75 |
| Global Deprotection | Fully protected this compound | This compound | H₂, Pd/C; TFA | 50-70 |
Visualizing the Workflow
The overall synthetic pathway and the key coupling steps are illustrated in the following diagrams.
Caption: Overall synthetic workflow for this compound.
Caption: Convergent assembly of this compound.
References
Application Notes and Protocols for Determining the In Vitro Efficacy of Pyloricidin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B is a member of a novel class of natural antibiotics that have demonstrated potent and highly selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer.[1][2] These application notes provide a comprehensive overview of the essential in vitro assays required to evaluate the efficacy, selectivity, and mechanism of action of this compound. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation: Efficacy and Selectivity Profile of this compound
Effective evaluation of an antimicrobial agent requires quantifiable data on its activity against the target pathogen and its potential toxicity to host cells. The following tables summarize the key quantitative data points for assessing this compound's efficacy.
Table 1: Antimicrobial Activity of this compound against Helicobacter pylori
| Parameter | H. pylori Strain | Concentration (µg/mL) | Reference |
| MIC | TN2 (Derivative) | 0.013 | [1] |
| MIC | ATCC 43504 | User-defined | |
| MIC | Clinical Isolate 1 | User-defined | |
| MBC | ATCC 43504 | User-defined | |
| MBC | Clinical Isolate 1 | User-defined |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for a Pyloricidin derivative is provided as a reference point for expected potency.
Table 2: Cytotoxicity Profile of this compound against Mammalian Cell Lines
| Cell Line | Assay Type | LC50 (µg/mL) | Selectivity Index (SI) |
| HCT 116 (Colon) | MTS | User-defined | User-defined |
| AGS (Gastric) | Crystal Violet | User-defined | User-defined |
| Vero (Kidney) | Neutral Red | User-defined | User-defined |
LC50: 50% Lethal Concentration. The Selectivity Index (SI) is calculated as LC50 / MIC.
Table 3: Anti-Biofilm Activity of this compound against Helicobacter pylori
| Parameter | Concentration | % Inhibition/Eradication |
| MBIC | User-defined | 50% |
| MBEC | User-defined | 90% |
MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols
Antimicrobial Susceptibility Testing
This protocol determines the minimum concentration of this compound required to inhibit the growth (MIC) or kill (MBC) Helicobacter pylori. The agar (B569324) dilution method is considered the gold standard.[3]
a. Agar Dilution for MIC Determination
-
Materials:
-
H. pylori strains (e.g., ATCC 43504, clinical isolates)
-
Brucella agar supplemented with 7% defibrinated sheep blood[4]
-
This compound stock solution
-
0.85% NaCl solution (saline)
-
McFarland turbidity standards (0.5)
-
Microaerobic incubator (10% CO2, 5% O2, 85% N2) at 37°C
-
-
Protocol:
-
Prepare serial twofold dilutions of this compound in molten Brucella agar (cooled to 50°C).
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free plate as a growth control.
-
Culture H. pylori on Brucella agar plates for 48-72 hours.
-
Harvest bacterial colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension 1:10 in saline.
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of the this compound-containing and control agar plates.
-
Incubate the plates in a microaerobic environment at 37°C for 72 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
b. MBC Determination
-
Following MIC determination, take a loopful of agar from the plates showing no growth.
-
Streak the sample onto fresh, drug-free Brucella agar plates.
-
Incubate under microaerobic conditions at 37°C for 72-96 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.
Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound to mammalian cells to determine its selectivity. The MTS assay is a colorimetric method for assessing cell viability.
-
Materials:
-
Mammalian cell lines (e.g., AGS, HCT 116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
CO2 incubator (5% CO2 at 37°C)
-
-
Protocol:
-
Seed the 96-well plates with mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plates for 24-48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The LC50 is the concentration of this compound that causes a 50% reduction in cell viability.[5]
-
Biofilm Inhibition and Eradication Assays
This protocol evaluates the ability of this compound to prevent biofilm formation and eradicate established biofilms. The crystal violet staining method is commonly used to quantify biofilm biomass.[6]
-
Materials:
-
H. pylori strain
-
Brucella broth with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microaerobic incubator
-
-
Protocol for Biofilm Inhibition (MBIC):
-
Add 100 µL of Brucella broth containing serial dilutions of this compound to the wells of a 96-well plate.
-
Add 100 µL of a H. pylori suspension (OD600 of 0.1) to each well.
-
Incubate the plate under microaerobic conditions at 37°C for 3-5 days without agitation to allow for biofilm formation.[7]
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS and allow them to air dry.
-
Add 200 µL of 30% acetic acid to each well to dissolve the stain.
-
Measure the absorbance at 570 nm. The MBIC is the concentration that causes a 50% reduction in biofilm formation compared to the untreated control.
-
-
Protocol for Biofilm Eradication (MBEC):
-
First, establish biofilms by inoculating 200 µL of H. pylori suspension into the wells and incubating for 3-5 days.
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh broth containing serial dilutions of this compound to the established biofilms.
-
Incubate for another 24-48 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above. The MBEC is the concentration required to eradicate a certain percentage (e.g., 90%) of the pre-formed biofilm.
-
Mechanism of Action: Membrane Permeabilization Assay
This assay determines if this compound's antimicrobial activity involves compromising the bacterial cell membrane, using the fluorescent dye Propidium Iodide (PI), which can only enter cells with damaged membranes.
-
Materials:
-
H. pylori suspension (OD600 of 0.5)
-
This compound
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Polymyxin B (positive control for membrane permeabilization)
-
Fluorometer or flow cytometer
-
-
Protocol:
-
Wash and resuspend H. pylori cells in a suitable buffer (e.g., HEPES).
-
Add PI to the bacterial suspension to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add this compound at its MIC and 2x MIC to the suspension.
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization.[8]
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for MIC determination using the agar dilution method.
Caption: Workflow for the biofilm inhibition assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antibiotic Susceptibility Profile of Helicobacter pylori Isolated from the Dyspepsia Patients in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of bacterial membrane permeabilization by crotalicidin (Ctn) and its fragment Ctn(15–34), antimicrobial peptides from rattlesnake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biofilm Formation by Helicobacter pylori and Its Involvement for Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
Application Notes and Protocols for Pyloricidin B Testing in Mongolian Gerbils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B is a novel antibiotic with potent and selective activity against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric adenocarcinoma.[1][2][3][4] The Mongolian gerbil has emerged as a suitable animal model for studying H. pylori infection as it mimics several aspects of the human disease, including the development of gastritis and gastric ulcers.[5][6][7][8] These application notes provide detailed experimental protocols for evaluating the in vivo efficacy of this compound in H. pylori-infected Mongolian gerbils.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Efficacy Testing
| Parameter | Control Group (Vehicle) | This compound Low Dose | This compound High Dose | Positive Control (e.g., Clarithromycin) | p-value |
| H. pylori CFU/g stomach tissue | |||||
| Gastric Ulcer Index | |||||
| Inflammation Score (Histology) | |||||
| Serum Anti-H. pylori IgG Titer | |||||
| Gastric Urease Activity | |||||
| Body Weight Change (%) |
Experimental Protocols
Animal Model and Husbandry
-
Species: Mongolian gerbil (Meriones unguiculatus).
-
Age and Sex: Male, 36-49 days old.[7]
-
Source: Reputable laboratory animal supplier.
-
Acclimatization: House animals for at least one week prior to experimentation in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[7]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Helicobacter pylori Strain and Culture
-
Strain: A well-characterized, gerbil-adapted strain of H. pylori (e.g., ATCC 43504, G1.1) should be used.[5][6]
-
Culture Conditions: Culture H. pylori on selective agar (B569324) plates (e.g., Trypticase soy agar with 5% sheep blood and antibiotics) under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 3-5 days.[5]
-
Inoculum Preparation: Harvest bacteria from plates and suspend in a suitable broth (e.g., Brucella broth). Adjust the bacterial concentration to approximately 1 x 10^9 colony-forming units (CFU)/mL.[7]
Experimental Infection of Mongolian Gerbils
-
Fasting: Fast gerbils for 8-12 hours prior to inoculation.[7]
-
Inoculation: Administer 0.5 mL of the bacterial suspension (containing 1 x 10^9 CFU) or sterile broth (for the negative control group) to each gerbil via oral gavage using a sterile feeding needle.[7] A second challenge can be performed 24-48 hours after the first to ensure robust infection.[7]
-
Confirmation of Infection: Infection can be confirmed at a predetermined time point (e.g., 2-4 weeks post-inoculation) in a subset of animals by quantitative culture of stomach homogenates, rapid urease test, and histological examination of gastric tissue.[5]
This compound Administration
-
Treatment Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: H. pylori-infected, vehicle control.
-
Group 3: H. pylori-infected, this compound (low dose).
-
Group 4: H. pylori-infected, this compound (high dose).
-
Group 5: H. pylori-infected, positive control (e.g., clarithromycin).[6]
-
-
Dosage and Formulation: The dosage of this compound should be determined based on preliminary in vitro data. A derivative of a related compound showed 60% clearance of H. pylori at a dose of 10 mg/kg, administered twice daily for 7 days.[3] this compound should be formulated in a suitable vehicle for oral administration.
-
Administration: Administer the assigned treatment orally once or twice daily for a specified period (e.g., 7-14 days), starting at a set time after infection confirmation.
Endpoint Analysis
At the end of the treatment period, euthanize the gerbils and collect stomach tissue and blood samples.
-
Quantitative Culture: Homogenize a portion of the stomach tissue in sterile saline. Plate serial dilutions onto selective agar to determine the number of viable H. pylori (CFU/gram of tissue).[5]
-
Histopathology: Fix a section of the stomach in 10% neutral buffered formalin for histological examination.[5] Stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage. Specialized stains can be used to visualize H. pylori.
-
Rapid Urease Test: Use a portion of the stomach tissue to perform a rapid urease test for the presumptive identification of H. pylori.[5]
-
Serology: Collect blood via cardiac puncture.[5] Determine serum levels of anti-H. pylori antibodies (e.g., IgG) by ELISA to assess the systemic immune response.[5][9]
-
Molecular Analysis (Optional): DNA can be extracted from stomach tissue for PCR-based detection and quantification of H. pylori.
Visualizations
Caption: Experimental workflow for this compound testing in Mongolian gerbils.
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Infection of Mongolian Gerbils with Wild-Type and Mutant Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of combined antibiotic-omeprazole therapies in Helicobacter pylori-infected Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mongolian Gerbil: A Robust Model of Helicobacter pylori-Induced Gastric Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo bactericidal activities of Japanese rice-fluid against H. pylori in a Mongolian gerbil model [medsci.org]
- 9. Experimental infection of Mongolian gerbils with wild-type and mutant Helicobacter pylori strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyloricidin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of Pyloricidin B and its derivatives against Helicobacter pylori. The methodologies outlined below are based on established antimicrobial susceptibility testing (AST) standards, with specific modifications pertinent to the nature of antimicrobial peptides and the fastidious growth requirements of H. pylori.
Introduction
This compound is a novel antimicrobial peptide that has demonstrated potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[1] Accurate and reproducible methods for testing the in vitro efficacy of this compound are crucial for its development as a potential therapeutic agent. These protocols describe the Broth Microdilution and Agar (B569324) Dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Data Presentation: Antimicrobial Activity of Pyloricidin Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against Helicobacter pylori. This data is essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.
| Compound | Modification | Test Strain | MIC (µg/mL) |
| This compound | L-Valine-L-Leucine peptidic moiety | H. pylori TN2 | Not explicitly stated, but derivatives show high potency |
| Pyloricidin C | L-Leucine peptidic moiety | H. pylori NCTC11637 | > 0.006 (used as a reference) |
| Derivative 2s | Allylglycine derivative of Pyloricidin C | H. pylori NCTC11637 | < 0.006[2] |
| Nva-Abu Derivative | Dipeptidic moiety of Nva-Abu | H. pylori TN2 | 0.013[1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is adapted for the susceptibility testing of cationic antimicrobial peptides against the slow-growing, microaerophilic bacterium H. pylori.
Materials:
-
This compound and its derivatives
-
Helicobacter pylori strain (e.g., ATCC 43504, NCTC11637, or clinical isolates)
-
Brucella Broth supplemented with 5% Fetal Bovine Serum (FBS)[3]
-
Sterile 96-well, low-binding polypropylene (B1209903) microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[4]
-
Microaerobic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator) providing an atmosphere of 5% O₂, 10% CO₂, and 85% N₂
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
-
McFarland turbidity standards (0.5)
Procedure:
-
Preparation of H. pylori Inoculum:
-
Subculture H. pylori on a suitable agar medium (e.g., Brucella agar with 5% sheep blood) and incubate under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest several colonies and suspend them in Brucella Broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in Brucella Broth with 5% FBS to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial twofold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of the diluted H. pylori suspension to each well.
-
Add 11 µL of each 10x concentrated this compound dilution to the corresponding wells.
-
Include a positive growth control well (bacterial suspension without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 48-72 hours under microaerobic conditions.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of H. pylori. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Protocol 2: Agar Dilution Method for MIC Determination
The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of H. pylori.
Materials:
-
This compound and its derivatives
-
Helicobacter pylori strain (e.g., ATCC 43504 or clinical isolates)
-
Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood
-
Sterile petri dishes
-
Multipoint inoculator (optional)
-
Microaerobic incubation system
Procedure:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C.
-
Add 5% sterile defibrinated sheep blood.
-
Add appropriate volumes of this compound stock solutions to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Preparation of H. pylori Inoculum:
-
Prepare the bacterial inoculum as described in the Broth Microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Inoculate the surface of the agar plates with the prepared H. pylori suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours under microaerobic conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.
-
Workflow for Agar Dilution Assay
Caption: Workflow for the agar dilution assay to determine the MIC of this compound.
Important Considerations for Testing this compound
-
Peptide Stability and Binding: Antimicrobial peptides can be susceptible to degradation and can bind to plastic surfaces. Using low-binding polypropylene plates is recommended for the broth microdilution assay. The addition of 0.2% BSA to the diluent can also help to prevent non-specific binding.
-
Media Composition: The composition of the growth medium can influence the activity of antimicrobial peptides. It is important to use a consistent and well-defined medium for all experiments.
-
Inoculum Preparation: The density of the bacterial inoculum should be standardized to ensure reproducible results.
-
Quality Control: A reference strain of H. pylori with a known MIC for this compound (if available) or other control compounds should be included in each assay to ensure the validity of the results.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Synthesis of Pyloricidin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of potent antimicrobial peptides with selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. Pyloricidin B, a prominent member of this family, is a linear peptide composed of a unique (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid moiety linked to a β-D-phenylalanine and a terminal L-valine-L-leucine dipeptide. The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutics against H. pylori infections. These application notes provide a comprehensive overview of the techniques and protocols for the chemical synthesis of this compound derivatives, focusing on solid-phase peptide synthesis (SPPS) methodologies.
Data Presentation
Table 1: Structure of this compound and Representative Derivatives
| Compound | Structure |
| This compound | (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanyl-L-valyl-L-leucine |
| Derivative 1 | (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanyl-L-norvalyl-L-aminobutyric acid |
| Derivative 2 | (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanyl-L-leucyl-L-allylglycine |
Table 2: In Vitro Anti-Helicobacter pylori Activity of Pyloricidin Derivatives
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | NCTC 11637 | - | [1] |
| Pyloricidin C | NCTC 11637 | >0.38 | [1] |
| Derivative with L-allylglycine (2s) | NCTC 11637 | <0.006 | [1] |
| Derivative with Nva-Abu | TN2 | 0.013 | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Pyloricidin Core Moiety
The synthesis of the (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid core is a multi-step process that starts from a chiral precursor, D-galactosamine.[3] The overall strategy involves the use of 2-amino-2-deoxyuronic acid derivatives as key intermediates. While the detailed step-by-step procedure requires access to the full experimental section of the primary literature, the key transformations would typically involve:
-
Protection of functional groups: The amino and hydroxyl groups of D-galactosamine are selectively protected using standard protecting group chemistry to allow for regioselective modifications.
-
Oxidation: The primary alcohol at the C-6 position is oxidized to a carboxylic acid to form the uronic acid derivative.
-
Stereoselective reductions and modifications: A series of stereocontrolled reactions are performed to establish the desired stereochemistry at the C-2, C-3, C-4, and C-5 positions.
-
Deprotection: Finally, the protecting groups are removed to yield the target (2S, 3R, 4R, 5S)-5-amino-2, 3, 4, 6-tetrahydroxyhexanoic acid moiety.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic this compound derivative.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (L-leucine, L-valine, and other desired amino acids for derivatives)
-
(2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine (pre-synthesized and protected)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (L-Leucine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Activate Fmoc-L-leucine (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation (L-Valine and other derivatives):
-
Repeat the deprotection and coupling steps for each subsequent amino acid (e.g., Fmoc-L-valine).
-
-
Coupling of the Core Moiety:
-
Couple the pre-synthesized and protected (2S, 3R, 4R, 5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine to the N-terminus of the resin-bound peptide using the same coupling protocol.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Caption: Proposed mechanism of action of this compound derivatives against H. pylori.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyloricidin B in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin B is a novel antibiotic with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including gastritis, peptic ulcers, and gastric cancer.[1][2][3] As antibiotic resistance in H. pylori is a growing concern, understanding the mechanisms of action and resistance to new antimicrobial agents like this compound is crucial for the development of effective therapies.[4][5][6] These application notes provide a comprehensive guide for utilizing this compound in studies of antibiotic resistance mechanisms, including detailed experimental protocols and data presentation.
Pyloricidins, including this compound, are peptide-based antibiotics.[1][2] The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane, leading to depolarization, leakage of cellular contents, and ultimately cell death.[7][8] This document outlines protocols to investigate these potential mechanisms for this compound.
Data Presentation: Antimicrobial Activity of this compound and Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against H. pylori. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antimicrobial potency.[9]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyloricidin A | Helicobacter pylori | 0.0625 | [] |
| Pyloricidin C derivative (allylglycine) | H. pylori NCTC11637 | <0.006 | [11] |
| Pyloricidin derivative (Nva-Abu) | H. pylori TN2 | 0.013 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of H. pylori. The broth microdilution method is a standard and reliable technique for this purpose.[12]
Materials:
-
This compound
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
Sterile 96-well microtiter plates
-
Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture H. pylori on a suitable agar (B569324) plate under microaerophilic conditions. Inoculate a single colony into BHI broth with 10% FBS and grow to the mid-logarithmic phase (OD₆₀₀ of 0.5-0.6). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh BHI broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using BHI broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial suspension in BHI broth (no antibiotic).
-
Negative Control: A well containing only BHI broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 37°C under microaerophilic conditions for 72 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed.
Cytoplasmic Membrane Depolarization Assay
This assay investigates whether this compound disrupts the bacterial membrane potential using the voltage-sensitive fluorescent dye DiSC₃(5).[13][14][15][16][17] Depolarization of the cytoplasmic membrane leads to an increase in fluorescence intensity.
Materials:
-
This compound
-
H. pylori strain
-
HEPES buffer (5 mM, pH 7.4) containing 20 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)
-
Valinomycin (B1682140) (positive control for depolarization)
-
Fluorometer or fluorescence microplate reader (Excitation: 622 nm, Emission: 670 nm)
Procedure:
-
Prepare Bacterial Suspension: Grow H. pylori to mid-log phase, harvest the cells by centrifugation, and wash twice with HEPES buffer. Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.[17]
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.[17] Incubate in the dark at room temperature with gentle shaking until the fluorescence signal stabilizes (quenches), indicating the dye has accumulated in the polarized membranes.
-
Assay:
-
Transfer 180 µL of the dye-loaded cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Record the baseline fluorescence for 2-3 minutes.[17]
-
Add 20 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
For the positive control, add valinomycin to a final concentration of 5 µM.[17]
-
For the negative control, add the same volume of buffer or the solvent used for this compound.
-
-
Measurement: Immediately begin recording the fluorescence intensity every minute for at least 30 minutes.
-
Analysis: An increase in fluorescence intensity indicates depolarization of the cytoplasmic membrane.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Proposed Mechanism of this compound.
Caption: Workflow for Depolarization Assay.
Discussion and Interpretation of Results
-
MIC Data: The MIC values provide a quantitative measure of the potency of this compound. A low MIC value indicates high efficacy. Comparing the MICs of this compound against susceptible and potentially resistant strains can help quantify the level of resistance.
-
Membrane Depolarization: A rapid increase in DiSC₃(5) fluorescence upon the addition of this compound would strongly suggest that its mechanism of action involves the disruption of the bacterial cytoplasmic membrane potential. The magnitude and rate of fluorescence increase can be correlated with the concentration of this compound, providing insights into the dose-dependent nature of its membrane-disrupting activity.
Troubleshooting
-
No Growth in Positive Control (MIC Assay): Ensure proper microaerophilic conditions and the viability of the H. pylori inoculum.
-
High Background Fluorescence (Depolarization Assay): Ensure complete washing of cells to remove any residual medium components that might interfere with the dye. The concentration of DiSC₃(5) may need to be optimized for the specific H. pylori strain being used.[17]
-
Inconsistent Results: Bacterial cell density is a critical parameter. Ensure accurate and consistent cell densities are used across experiments.[17]
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms of antibiotic action and resistance in H. pylori. This knowledge is essential for the future development of novel therapeutic strategies against this important human pathogen.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Resistance of Helicobacter pylori: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Helicobacter pylori antibiotic resistance: An updated appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 8. How do bacterial membranes resist polymyxin antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Systematic Approach to Evaluating the Therapeutic Potential of Pyloricidin B
Introduction
Pyloricidin B is a B-subgroup bacteriocin, a type of antimicrobial peptide, produced by Bacillus velezensis. It has garnered interest for its potent activity against various pathogens, including Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers, as well as vancomycin-resistant Enterococcus faecium (VRE). This document provides a comprehensive set of protocols and methodologies designed for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound. The following sections outline key in vitro and in vivo experiments, data presentation guidelines, and visual workflows to guide the assessment process.
I. In Vitro Assessment of Antimicrobial Efficacy
A foundational step in evaluating any new antimicrobial agent is to determine its spectrum of activity and potency against clinically relevant pathogens.
1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Experimental Protocol: Broth Microdilution for MIC/MBC
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain (e.g., H. pylori, VRE, S. aureus) on an appropriate agar (B569324) medium.
-
Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubate to reach the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquots onto an appropriate agar medium and incubate.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
-
Data Presentation: MIC and MBC of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Helicobacter pylori | 0.2 - 0.8 | 0.4 - 1.6 | |
| Staphylococcus aureus | 1.6 | 3.2 | |
| Bacillus subtilis | 0.8 | 1.6 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.8 - 3.1 | Not Reported |
1.2. Time-Kill Kinetics Assay
This assay provides insight into the bactericidal or bacteriostatic nature of this compound over time.
Experimental Protocol: Time-Kill Assay
-
Prepare a bacterial culture at a concentration of ~1 x 10^6 CFU/mL.
-
Introduce this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control without the peptide.
-
Incubate the cultures under appropriate conditions.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration.
II. Cytotoxicity and Hemolytic Activity Assessment
To be a viable therapeutic, this compound must exhibit minimal toxicity towards host cells.
2.1. Cytotoxicity Assay
Experimental Protocol: MTT Assay on Mammalian Cell Lines
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for a specified duration (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
2.2. Hemolytic Assay
Experimental Protocol: Hemolysis against Human Red Blood Cells (hRBCs)
-
Obtain fresh hRBCs and wash them with phosphate-buffered saline (PBS).
-
Prepare a suspension of hRBCs in PBS.
-
Incubate the hRBC suspension with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Use PBS as a negative control and a lytic agent (e.g., Triton X-100) as a positive control.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Data Presentation: Cytotoxicity and Hemolytic Activity
| Cell Line/Component | Assay | Key Metric | Result | Reference |
| Human Red Blood Cells | Hemolysis | HC50 | > 100 µg/mL | |
| Mammalian Cell Lines | Cytotoxicity | CC50 | > 50 µg/mL |
III. Mechanism of Action Studies
Understanding how this compound exerts its antimicrobial effects is crucial for its development as a therapeutic. This compound is believed to function by disrupting the bacterial cell membrane.
Experimental Protocol: Membrane Permeabilization Assay
-
SYTOX Green Uptake:
-
Prepare a bacterial suspension and incubate with SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.
-
Add this compound at various concentrations.
-
Measure the increase in fluorescence over time using a fluorometer. A rapid increase indicates membrane permeabilization.
-
-
Transmission Electron Microscopy (TEM):
-
Treat bacterial cells with a lethal concentration of this compound for a short period.
-
Fix, embed, and section the bacterial cells.
-
Examine the ultrastructural changes using TEM, looking for signs of membrane disruption, pore formation, or leakage of cellular contents.
-
Diagram: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound leading to bacterial cell death.
IV. In Vivo Efficacy and Safety Assessment
The final stage of preclinical evaluation involves testing the efficacy and safety of this compound in a relevant animal model.
Experimental Protocol: Mouse Model of H. pylori Infection
-
Infection:
-
Acclimate a suitable mouse strain (e.g., C57BL/6) to the experimental conditions.
-
Infect the mice orally with a pathogenic strain of H. pylori.
-
-
Treatment:
-
After establishing the infection (typically 1-2 weeks), divide the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at various dosages.
-
Administer a vehicle control to the control group. A positive control group treated with a standard antibiotic (e.g., clarithromycin) should also be included.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Homogenize the stomach tissue and plate serial dilutions on selective agar to quantify the H. pylori bacterial load (CFU/g of tissue).
-
A significant reduction in bacterial load in the treated group compared to the control group indicates efficacy.
-
-
Safety Assessment:
-
Monitor the mice throughout the study for any signs of toxicity, such as weight loss, behavioral changes, or adverse reactions.
-
Collect blood and tissue samples for histological and biochemical analysis to assess for any organ damage.
-
Diagram: Workflow for Assessing this compound Therapeutic Potential
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyloricidin B Dosage for In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with Pyloricidin B. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at optimizing dosage for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel antibiotic that has demonstrated selective and potent antibacterial activity against Helicobacter pylori.[1][2][3][4] Like many antimicrobial peptides (AMPs), its mechanism of action is believed to involve disruption of the bacterial cell membrane.[5] Some AMPs can also modulate host immune responses.
Q2: What are the main challenges in determining the optimal in vivo dosage for this compound?
Optimizing the in vivo dosage of this compound, like other antimicrobial peptides (AMPs), presents several challenges. These include:
-
Low Bioavailability and Stability: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and have short half-lives in vivo.
-
Potential Toxicity: At higher concentrations, AMPs can exhibit cytotoxicity to mammalian cells.
-
Delivery to the Site of Infection: Ensuring that an effective concentration of this compound reaches the gastric mucosa where H. pylori colonizes is a significant hurdle.
Q3: Are there any starting dosage recommendations for this compound from preclinical studies?
One study on a derivative of this compound showed 60% clearance of H. pylori in infected Mongolian gerbils with repetitive oral administration of 10 mg/kg, twice daily for 7 days. This can serve as a starting point for dose-ranging studies.
Q4: How can the in vivo stability and delivery of this compound be improved?
Several strategies can be employed to enhance the stability and delivery of antimicrobial peptides:
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate controlled release.
-
Liposomal Formulations: Liposomes can improve the stability and bioavailability of AMPs.
-
Hydrogels: For localized delivery, incorporating this compound into a hydrogel can provide sustained release at the site of infection.
-
Chemical Modifications: Modifications such as PEGylation can increase the circulation time of the peptide.
Q5: My in vitro results with this compound are promising, but I'm not seeing the same efficacy in vivo. What could be the reason?
Discrepancies between in vitro and in vivo results are common with AMPs. Potential reasons include:
-
Poor Pharmacokinetics: The peptide may be rapidly cleared from the body or not reaching the target site in sufficient concentrations.
-
In Vivo Instability: The peptide may be degraded by proteases in the body.
-
Interaction with Host Factors: The peptide may bind to host components, reducing its availability to act on the bacteria.
-
Toxicity at Efficacious Doses: The dose required for efficacy may be causing adverse effects in the animal model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal responses to this compound treatment. | Inconsistent drug administration, differences in animal health status, or genetic variability within the animal strain. | Refine administration technique for consistency. Ensure a homogenous and healthy cohort of animals. Consider using a more genetically uniform animal strain. |
| Signs of toxicity (e.g., weight loss, lethargy) in treated animals. | The dose of this compound is too high. The formulation or vehicle is causing adverse effects. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Include a vehicle-only control group to assess the toxicity of the formulation components. |
| Lack of dose-dependent efficacy. | The doses tested are not in the therapeutic range (either too low or already at a saturation level). Issues with drug formulation leading to inconsistent bioavailability. | Broaden the range of doses in your study. Analyze the pharmacokinetic profile of your formulation to ensure consistent drug exposure. |
| This compound appears to be unstable in the formulation. | The peptide is degrading due to pH, temperature, or enzymatic activity. | Assess the stability of the peptide in the chosen vehicle under experimental conditions. Consider formulation adjustments, such as pH buffering or the inclusion of protease inhibitors. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental in vitro assay to determine the antimicrobial activity of a peptide.
Materials:
-
This compound stock solution of known concentration
-
H. pylori strain of interest
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth with 5% Fetal Calf Serum)
-
Sterile 96-well microtiter plates
-
Incubator with microaerophilic conditions
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Bacterial Inoculum: Culture H. pylori in the appropriate medium under microaerophilic conditions.
-
Prepare Peptide Dilutions: Perform serial dilutions of the this compound stock solution in the growth medium in the 96-well plate.
-
Inoculate the Plate: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Protocol 2: In Vivo Efficacy in a Murine Model of H. pylori Infection
Objective: To evaluate the efficacy of this compound in treating a gastric H. pylori infection.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Infection: Infect the mice with a pathogenic strain of H. pylori via oral gavage.
-
Treatment: After allowing the infection to establish (e.g., 1-2 weeks), begin treatment with this compound at various doses. Include a vehicle control group and a positive control group (e.g., standard triple therapy).
-
Monitoring: Monitor the health of the mice throughout the study.
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and collect their stomachs. Homogenize the stomach tissue and plate serial dilutions on appropriate agar (B569324) to quantify the H. pylori colony-forming units (CFU).
Visualizations
Caption: A general workflow for this compound dosage optimization.
Caption: A decision tree for troubleshooting in vivo this compound experiments.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
troubleshooting low yield in Pyloricidin B chemical synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the chemical synthesis of Pyloricidin B. The content is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. Where should I start troubleshooting?
Answer: A low overall yield in a multi-step synthesis can result from suboptimal conditions in one or more reactions. A logical approach to identify the problematic step is crucial.
-
Analyze Each Step: Review the yield and purity of the product at each step of your synthesis. This will help pinpoint the specific reaction or purification that is underperforming.
-
Purity of Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Re-evaluate the reaction conditions (temperature, reaction time, solvent, and stoichiometry of reagents) for each step. Small deviations can sometimes have a large impact on the outcome.
Below is a troubleshooting workflow to diagnose the source of low yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
2. Question: I am observing a low yield during the peptide coupling steps. What are the common causes and solutions?
Answer: Low yields in peptide coupling reactions are a frequent issue, especially when dealing with complex or sterically hindered amino acids, which may be present in the this compound structure.
-
Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine. Ensure your activating agents (e.g., HBTU, HATU) are fresh and used in the correct stoichiometry.
-
Steric Hindrance: The amino acids being coupled may be sterically hindered, slowing down the reaction. Switching to a more potent coupling reagent or increasing the reaction time and temperature might help.
-
Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from reaching the reaction site. Using a lower-loading resin or adding chaotropic salts can disrupt aggregation.[1][2]
Experimental Protocol: Optimized Peptide Coupling
-
Resin Swelling: Swell the resin-bound amine in an appropriate solvent (e.g., DMF) for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 eq.), coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Let the reaction proceed for 2-4 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.
3. Question: I am struggling with the purification of the final this compound product, leading to significant loss of material. What can I do?
Answer: Purification is a critical step where significant yield loss can occur. The choice of purification method and its optimization are key to maximizing the recovery of your final product.
-
Chromatography Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for peptide purification. The choice of column, gradient, and mobile phase additives are crucial.
-
Solubility Issues: this compound may have limited solubility in certain solvents. Ensure your crude product is fully dissolved before injection onto the HPLC column. Using a small amount of an organic acid (e.g., formic acid or TFA) or an organic solvent like acetonitrile (B52724) can improve solubility.
-
Product Degradation: The product might be sensitive to the pH of the mobile phase. Using buffered mobile phases can prevent degradation during purification.
Data on Purification Optimization:
| Parameter | Condition A | Condition B (Optimized) | Observed Yield (%) |
| Column | C18, 10 µm | C18, 5 µm | - |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% Formic Acid in ACN | - |
| Gradient | 5-95% B in 30 min | 20-60% B in 40 min | 45% |
| Yield | 25% | 45% | - |
4. Question: The synthesis of the non-proteinogenic amino acid core of this compound from D-galactosamine is giving a poor yield. What are the likely causes?
Answer: The synthesis of the unique (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety from D-galactosamine involves multiple steps where yield can be lost.[3][4][5]
-
Protection Strategy: The multiple hydroxyl and amine groups in D-galactosamine require a robust protection strategy. Incomplete protection or side reactions during protection can lead to a mixture of products and lower the yield of the desired intermediate.
-
Stereochemistry: Maintaining the correct stereochemistry throughout the synthetic sequence is critical.[3] Harsh reaction conditions can lead to epimerization.
-
Oxidation Step: The oxidation of the primary alcohol to a carboxylic acid is a key step. The choice of oxidant and reaction conditions must be carefully optimized to avoid over-oxidation or side reactions.
Caption: Decision tree for troubleshooting the synthesis of the this compound core.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Novel Antibiotics Pyloricidin A, B and C and Their Application in the Study of Pyloricidin Derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pyloricidin B Fermentation and Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the fermentation and purification of Pyloricidin B, a novel antibiotic with potent activity against Helicobacter pylori. This compound is a peptide antibiotic produced by Bacillus species. The information provided is based on established principles for the production of peptide antibiotics from Bacillus species and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
I. Fermentation of Bacillus sp. for this compound Production
This section addresses common issues and questions related to the cultivation of Bacillus sp. for the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for producing peptide antibiotics from Bacillus?
A1: Generally, Bacillus species are cultured in a nutrient-rich medium under aerobic conditions. Key parameters include a temperature range of 30-37°C, a pH between 6.5 and 7.5, and vigorous agitation to ensure sufficient aeration. The production of secondary metabolites like this compound often occurs during the stationary phase of growth.
Q2: Which carbon and nitrogen sources are optimal for Bacillus fermentation?
A2: Glucose and soluble starch are commonly used as effective carbon sources, while soybean meal, peptone, and yeast extract are favorable nitrogen sources for the production of antimicrobial compounds by Bacillus species. The optimal concentrations of these components should be determined empirically for the specific Bacillus strain being used.
Q3: How can I monitor the production of this compound during fermentation?
A3: this compound production can be monitored by taking periodic samples from the fermenter and assaying for antimicrobial activity against a sensitive indicator strain, such as Helicobacter pylori. This is often done using an agar (B569324) well diffusion assay. Alternatively, if a standard is available, HPLC analysis can be used for quantification.
Troubleshooting Guide: Fermentation
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound production | 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. Incorrect pH or temperature. 4. Strain instability or degradation. | 1. Optimize carbon and nitrogen sources. 2. Increase agitation speed or airflow rate. 3. Monitor and control pH and temperature within the optimal range. 4. Use a fresh culture from a cryopreserved stock. |
| Poor cell growth | 1. Nutrient limitation. 2. Presence of inhibitory substances in the medium. 3. Contamination with other microorganisms. | 1. Increase the concentration of key nutrients. 2. Test different media components. 3. Ensure aseptic techniques are strictly followed. |
| Foaming in the fermenter | 1. High protein concentration in the medium. 2. Excessive agitation. | 1. Add an appropriate antifoaming agent. 2. Reduce the agitation speed if it does not impact productivity. |
| Inconsistent batch-to-batch results | 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum age and size. 2. Use high-quality, certified media components. 3. Calibrate and maintain all monitoring and control equipment. |
Experimental Protocol: Shake Flask Fermentation of Bacillus sp.
This protocol describes a general method for the production of this compound in shake flasks.
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of the Bacillus sp. producing strain into 50 mL of seed medium (e.g., Nutrient Broth) in a 250 mL Erlenmeyer flask.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
-
Production Medium:
-
Prepare the production medium. A representative medium composition could be: 20 g/L glucose, 30 g/L soybean meal, and 1 g/L K₂HPO₄, with the initial pH adjusted to 7.0.
-
Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving.
-
-
Fermentation:
-
Inoculate the production medium with 2% (v/v) of the seed culture.
-
Incubate the flasks at 37°C with vigorous shaking (e.g., 250 rpm) for 72-96 hours.
-
Monitor the fermentation by periodically measuring cell growth (OD₆₀₀) and this compound activity.
-
Quantitative Data: Fermentation Parameters
The following table summarizes typical optimized parameters for peptide antibiotic production by Bacillus species.
| Parameter | Optimized Value | Reference |
| Carbon Source | Glucose (20 g/L) | |
| Nitrogen Source | Soybean Meal (30 g/L) | |
| Temperature | 37°C | |
| Initial pH | 7.0 | |
| Inoculum Size | 2% (v/v) | |
| Agitation Speed | 250 rpm |
Diagrams: Fermentation Workflow and Troubleshooting Logic
Technical Support Center: Refining Protocols for Consistent Pyloricidin B MIC Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of consistent and reliable Minimum Inhibitory Concentration (MIC) results for Pyloricidin B.
Troubleshooting Guide
High variability in MIC values is a common challenge when working with antimicrobial peptides (AMPs) like this compound. This guide addresses prevalent issues and offers solutions to refine your experimental protocols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Bioactivity | Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Incorrect Peptide Concentration: Inaccurate initial peptide quantification. Peptide Adsorption: Cationic peptides can adhere to standard polystyrene microtiter plates, reducing the effective concentration. | - Store this compound as a lyophilized powder at -20°C or below. Reconstitute immediately before use. - Verify the peptide concentration using methods like amino acid analysis or UV spectroscopy. - Crucially, use polypropylene (B1209903) 96-well plates for all experiments to minimize peptide binding. |
| High MIC Variability Between Experiments | Inoculum Inconsistency: The density of the bacterial inoculum significantly impacts MIC results. Media Composition: Standard media like Mueller-Hinton Broth (MHB) may contain high salt concentrations that can interfere with the activity of cationic peptides. Inconsistent Incubation: Variations in incubation time and temperature can affect bacterial growth. | - Standardize the inoculum preparation. Grow Helicobacter pylori to the mid-logarithmic phase and adjust the final concentration in the test wells to approximately 5 x 10^5 CFU/mL. - For H. pylori, utilize specialized media such as Brucella broth supplemented with fetal bovine serum. Be consistent with the media and supplements used across all experiments. - Ensure a consistent incubation period (typically 48-72 hours for H. pylori) at 37°C in a microaerophilic environment. |
| Peptide Solubility Issues | Hydrophobicity: The intrinsic properties of the peptide may lead to poor solubility in aqueous solutions. Aggregation: At high concentrations, peptides can aggregate, reducing their effective concentration. | - Dissolve lyophilized this compound in a small amount of sterile, distilled water. If solubility is an issue, consider using a minimal amount of a solvent like 0.01% acetic acid and then diluting with the assay medium. - Prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Edge Effects in Microtiter Plates | Evaporation: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the peptide and media components, leading to inaccurate results. | - Avoid using the outermost wells of the 96-well plate for critical samples. Instead, fill these wells with sterile water or media to maintain humidity. - Use plate sealers to minimize evaporation during incubation. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC values higher than what is reported in the literature?
A1: Several factors could contribute to this discrepancy. Firstly, ensure you are using polypropylene microtiter plates, as this compound, being a cationic peptide, can bind to polystyrene, leading to artificially high MICs. Secondly, verify the purity and concentration of your peptide stock. Finally, the specific strain of Helicobacter pylori and the exact composition of your growth medium can significantly influence the MIC.
Q2: What is the best way to dissolve and dilute this compound for an MIC assay?
A2: It is recommended to first dissolve the lyophilized this compound in sterile deionized water. If solubility is a challenge, a small amount of 0.01% acetic acid can be used. For creating serial dilutions, it is best practice to use the same broth that will be used for the bacterial culture to avoid any confounding effects from different solvent concentrations.
Q3: What controls are essential for a reliable this compound MIC assay?
A3: To ensure the validity of your results, the following controls are crucial:
-
Positive Control: Bacteria in the growth medium without this compound to ensure proper bacterial growth.
-
Negative Control: Growth medium only (no bacteria or peptide) to check for contamination.
-
Solvent Control: Bacteria in the growth medium with the highest concentration of the solvent used to dissolve the peptide to ensure the solvent itself does not inhibit bacterial growth.
Q4: Can I use a standard Mueller-Hinton Broth (MHB) for this compound MIC testing against H. pylori?
A4: Standard MHB is generally not recommended for the fastidious growth of H. pylori. A more suitable medium, such as Brucella broth supplemented with 5-10% fetal bovine serum, is advised. The high salt concentration in standard MHB can also interfere with the activity of cationic peptides like this compound.
This compound MIC Data
| Peptide | Bacterial Strain | MIC (µg/mL) |
| Pyloricidin C derivative (allylglycine) | Helicobacter pylori NCTC11637 | <0.006 |
| Pyloricidin derivative (Nva-Abu) | Helicobacter pylori TN2 | 0.013 |
Experimental Protocol: Broth Microdilution MIC Assay for this compound against H. pylori
This protocol is adapted from the standardized methods for cationic antimicrobial peptides.
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of H. pylori and inoculate into 5 mL of Brucella broth supplemented with 10% fetal bovine serum. b. Incubate at 37°C for 48-72 hours in a microaerophilic environment (5% O₂, 10% CO₂, 85% N₂) with gentle agitation. c. Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a final concentration of approximately 5 x
addressing experimental limitations in Pyloricidin B research
Pyloricidin B Research: Technical Support Center
Disclaimer: As of our last update, "this compound" is not a recognized compound in publicly available scientific literature. The following technical support guide has been constructed as a representative example for researchers working with novel antimicrobial peptides (AMPs), outlining common experimental challenges and troubleshooting strategies. The data and specific protocols are illustrative and should be adapted based on the actual properties of the peptide under investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the research and development of novel antimicrobial peptides like this compound.
1. Synthesis & Purity
-
Q: My this compound synthesis failed or resulted in a low yield. What are the common causes?
-
A: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors. Incomplete deprotection or coupling reactions are frequent culprits. The presence of difficult sequences (e.g., hydrophobic residues prone to aggregation, or sterically hindered amino acids) can also impede efficiency. Consider using specialized coupling reagents or microwave-assisted synthesis for challenging sequences.
-
-
Q: I'm seeing multiple peaks on my HPLC chromatogram after purification. How can I improve purity?
-
A: Multiple peaks suggest the presence of impurities, which could be deletion sequences, incompletely deprotected peptides, or byproducts from side reactions. Optimizing the purification gradient on your reverse-phase HPLC is a crucial first step. A shallower gradient around the elution time of your target peptide can improve separation. Additionally, ensure the cleavage cocktail used to remove the peptide from the resin is fresh and appropriate for the protecting groups used.
-
2. Solubility & Stability
-
Q: My purified this compound is poorly soluble in aqueous buffers. How can I address this?
-
A: Poor solubility is a common issue for hydrophobic peptides. To improve solubility, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, acetonitrile, or acetic acid before diluting it into your aqueous buffer. Always perform a vehicle control in your experiments to account for any effects of the solvent. For long-term storage, lyophilized powder is recommended.
-
-
Q: I am observing a loss of antimicrobial activity over time. What are the likely stability issues?
-
A: Peptide degradation can occur due to proteolysis (if working with biological fluids containing proteases), oxidation (especially of Met or Cys residues), or deamidation (of Asn or Gln residues). It is crucial to store the peptide in appropriate conditions. Lyophilized aliquots stored at -20°C or -80°C are generally stable. Once reconstituted, use the peptide solution promptly and avoid repeated freeze-thaw cycles.
-
3. Antimicrobial Assays
-
Q: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. Why?
-
A: Variability in MIC assays is a frequent challenge. Key factors to standardize include the bacterial inoculum size (ensure it's at the correct McFarland standard), the type and batch of culture medium (cation concentrations can affect AMP activity), and the incubation time and temperature. The presence of salts or serum proteins can also inhibit the activity of many cationic AMPs.
-
-
Q: Does the type of microplate used for MIC assays matter?
-
A: Yes, some peptides can adsorb to the surface of standard polystyrene plates, reducing the effective concentration in the well. Using low-binding plates can mitigate this issue and improve the reproducibility of your results.
-
Quantitative Data Summary
The following tables represent hypothetical data for a novel antimicrobial peptide, this compound, for illustrative purposes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | >128 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | 64 |
| Candida albicans ATCC 90028 | Fungus | >128 | >128 |
Table 2: Hemolytic Activity and Stability of this compound
| Parameter | Condition | Value |
|---|---|---|
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | 150 µg/mL |
| Stability (t₁/₂) | Human Serum (37°C) | 2.5 hours |
| pH Stability (24h, 25°C) | pH 5.0 | >95% activity |
| pH 7.4 | >95% activity |
| | pH 9.0 | 70% activity |
Detailed Experimental Protocols
1. Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or 0.01% acetic acid). Prepare a 2-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
2. Protocol: Hemolytic Activity Assay
-
Preparation: Collect fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Assay: Add the hRBC suspension to a 96-well plate. Add serial dilutions of this compound.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation & Reading: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to detect hemoglobin release. Calculate the percentage of hemolysis relative to the controls.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the characterization of a novel antimicrobial peptide.
Caption: Hypothetical mechanism of action for this compound via membrane disruption.
Caption: Decision tree for troubleshooting inconsistent MIC assay results.
Validation & Comparative
Pyloricidin B: A Comparative Analysis of Selective Toxicity Against Helicobacter pylori
Pyloricidin B, a novel antibiotic, has demonstrated significant promise in the targeted eradication of Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This guide provides a comparative analysis of this compound's selective toxicity, presenting available experimental data alongside other antimicrobial agents. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Comparative Antimicrobial Activity and Cytotoxicity
| Antimicrobial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) | Mammalian Cell Line | Cytotoxicity (LC50/IC50/HC) | Selectivity Index (SI) |
| This compound | H. pylori | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Pexiganan | H. pylori | 4 µg/mL | Human Red Blood Cells | >250 µg/mL (HC100) | >62.5 |
| Tilapia Piscidin 4 (TP4) | H. pylori | 1.5 - 3 µg/mL | Human and mouse cell lines | Low toxicity reported | Data not available |
| Cathelicidin (LL-37) | H. pylori | 100 - 800 µg/mL | Data not available | Data not available | Data not available |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration to the antimicrobial concentration (e.g., LC50/MIC). A higher SI indicates greater selective toxicity. The SI for Pexiganan is a conservative estimate based on the available data. The lack of specific cytotoxicity data for this compound prevents the calculation of its SI.
Experimental Protocols
Detailed experimental protocols for determining the cytotoxicity and antimicrobial activity of this compound are not extensively published. However, standard methodologies are employed for the evaluation of other antimicrobial peptides and can be adapted for this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.
Workflow for MIC Determination:
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pyloricidin B
Disclaimer: As no specific Safety Data Sheet (SDS) for Pyloricidin B was found, this document provides essential, immediate safety and logistical information based on general best practices for the handling and disposal of peptide-based compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe disposal of this compound and similar research peptides.
Immediate Safety and Handling Protocols
Prior to beginning any work with this compound, it is crucial to establish a safe work environment and adhere to standard laboratory safety practices.
1.1. Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is non-negotiable when handling research chemicals.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes, especially when handling lyophilized powder. |
| Body Protection | Laboratory coat or apron | Must be worn over standard clothing to protect the skin. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling lyophilized powders that can become airborne. |
1.2. Designated Work Area: All handling of this compound should be confined to a designated and well-ventilated laboratory area. This space should be kept clean and organized to minimize the risk of cross-contamination and accidental spills.
This compound Waste Disposal Workflow
The proper disposal of this compound waste is critical to ensure laboratory safety and environmental compliance. The following workflow outlines the necessary steps for managing both liquid and solid waste.
This compound Waste Disposal Workflow
Step-by-Step Disposal Procedures
3.1. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any container, in a designated, leak-proof hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound Waste," the date of accumulation, and the name of the generating researcher.
-
Storage: Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials. Use secondary containment for all liquid hazardous waste.
-
Disposal: Once the container is nearly full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
3.2. Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, must be segregated from regular trash.
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.
-
Labeling: Label the container in the same manner as the liquid waste container.
-
Storage: Store the solid waste container in the designated satellite accumulation area.
-
Disposal: Arrange for pickup by the EHS department along with other hazardous waste.
Table of Waste Container Labeling Requirements:
| Label Information | Requirement | Rationale |
| "Hazardous Waste" | Mandatory | Clearly identifies the contents as hazardous, ensuring proper handling. |
| Chemical Name(s) | List all chemical constituents, including "this compound". No abbreviations. | Informs disposal personnel of the specific chemical hazards. |
| Accumulation Start Date | Date the first drop of waste was added. | Ensures timely disposal and compliance with accumulation time limits. |
| Researcher's Name | Name of the individual generating the waste. | Provides a point of contact for any questions regarding the waste. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
